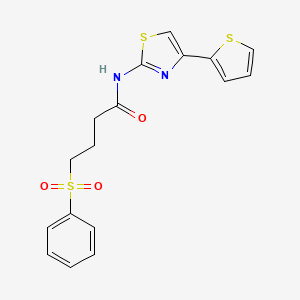

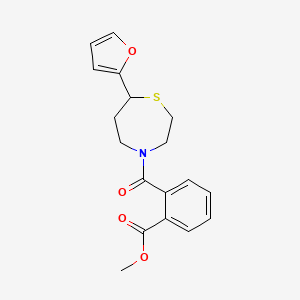

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the IUPAC name, other names, and the structural formula of the compound.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The chemical compound "4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide" incorporates several structural motifs such as thiophene, benzothiazole, and sulfonamide, which are prevalent in a wide range of biologically active compounds. The presence of a thiophene ring, a sulfur-containing heterocycle, is particularly noteworthy as it is known to impart significant pharmacological properties to molecules. Thiophene derivatives have been extensively studied and found to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, among others. These compounds are present in numerous natural and synthetic molecules with significant bioactivities, making them valuable in medicinal chemistry. Similarly, the benzothiazole moiety is recognized for its wide range of biological activities and is commonly found in compounds of medicinal chemistry importance, such as Frentizole, a urea benzothiazole derivative used for treating rheumatoid arthritis and systemic lupus erythematosus. The sulfonamide group is another functional group present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. This group has been the focus of numerous patents, especially in the context of carbonic anhydrase inhibitors and compounds targeting tumor-associated isoforms of this enzyme. The role of thiophene and benzothiazole moieties in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides further underscores the significance of these structural components in drug design, illustrating the potential impact of bioisosteric replacement of aryl with heteroaryl substituents on activity profiles (Ashby et al., 1978), (Rosales-Hernández et al., 2022), (ArunlalV. et al., 2015), (Carta et al., 2012), (Ostrowski, 2022).

Biological and Pharmacological Activities

The thiophene and benzothiazole moieties, often found in pharmacophores and privileged scaffolds in medicinal chemistry, have been linked with a variety of biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The presence of these moieties in a compound can significantly influence its biological activity and potential as a therapeutic agent. For instance, thiazolidinones, a class of compounds with a thiophene ring, have been extensively reviewed for their diverse biological potential and ease of synthesis. Similarly, aryl sulfonamides with thiophene and chromene moieties have demonstrated promising antibacterial activity, highlighting the importance of these structural components in medicinal chemistry and their potential for the development of novel pharmacophores with enhanced biological activities (Mech et al., 2021), (Rathore et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c20-16(9-5-11-25(21,22)13-6-2-1-3-7-13)19-17-18-14(12-24-17)15-8-4-10-23-15/h1-4,6-8,10,12H,5,9,11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWLIBFPJEDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)

![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)